
2-(2,2-Dimethyl-1-pyrrolidinyl)propyl 2-cyclopentylpentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-Dimethyl-1-pyrrolidinyl)propyl 2-cyclopentylpentanoate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrrolidine ring substituted with a dimethyl group and a propyl chain, which is further connected to a cyclopentylpentanoate ester. Its complex structure allows it to participate in diverse chemical reactions and makes it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethyl-1-pyrrolidinyl)propyl 2-cyclopentylpentanoate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate amine precursors under acidic or basic conditions.
Substitution with Dimethyl Groups:
Esterification: The final step involves the esterification of the pyrrolidine derivative with 2-cyclopentylpentanoic acid. This can be done using standard esterification techniques, such as the Fischer esterification method, which involves reacting the acid with an alcohol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Batch or Continuous Flow Processes: Depending on the scale, batch reactors or continuous flow systems can be used to optimize reaction conditions and improve yield.
Catalysts and Solvents: The use of specific catalysts and solvents can enhance reaction rates and selectivity. Common catalysts include strong acids like sulfuric acid or Lewis acids, while solvents such as toluene or dichloromethane may be used to dissolve reactants and control reaction temperature.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl ring or the ester moiety, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Halides, amines, or other nucleophilic species can be used in substitution reactions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
2-(2,2-Dimethyl-1-pyrrolidinyl)propyl 2-cyclopentylpentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2,2-Dimethyl-1-pyrrolidinyl)propyl 2-cyclopentylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,2-Dimethyl-1-pyrrolidinyl)ethyl 2-cyclopentylpentanoate
- 2-(2,2-Dimethyl-1-pyrrolidinyl)methyl 2-cyclopentylpentanoate
Uniqueness
2-(2,2-Dimethyl-1-pyrrolidinyl)propyl 2-cyclopentylpentanoate is unique due to its specific ester linkage and the presence of both a cyclopentyl and a pyrrolidine ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
2898-02-4 |
|---|---|
Fórmula molecular |
C19H35NO2 |
Peso molecular |
309.5 g/mol |
Nombre IUPAC |
2-(2,2-dimethylpyrrolidin-1-yl)propyl 2-cyclopentylpentanoate |
InChI |
InChI=1S/C19H35NO2/c1-5-9-17(16-10-6-7-11-16)18(21)22-14-15(2)20-13-8-12-19(20,3)4/h15-17H,5-14H2,1-4H3 |
Clave InChI |
NTBPXKZNWNXUIX-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C1CCCC1)C(=O)OCC(C)N2CCCC2(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


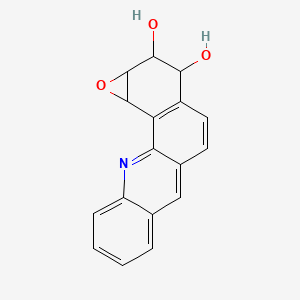
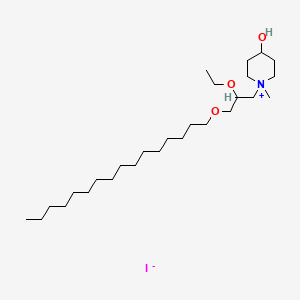

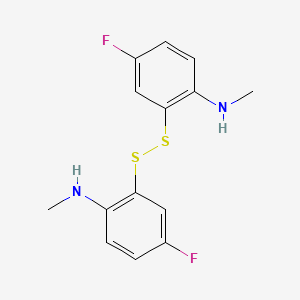
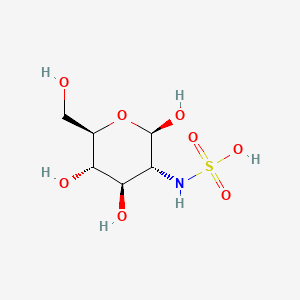
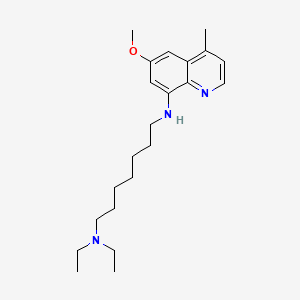

![2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane;2-methoxyphenol](/img/structure/B12793336.png)
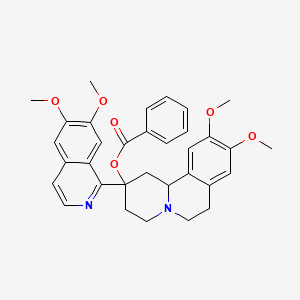



![8-Methoxy-5,6-dihydrobenzo[f]quinazoline-1,3-diamine](/img/structure/B12793355.png)

